6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Overview
Description
6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound featuring a quinoline derivative and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of reactions including nitration and reduction . The reaction conditions typically involve the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by catalysts such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to fully saturated compounds.
Scientific Research Applications
6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline: Shares the quinoline core but lacks the tricyclic structure.
Fluoroquinolones: Known for their antibacterial activity, these compounds also feature a fluorine atom in the quinoline ring.
Uniqueness
The uniqueness of 6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one lies in its tricyclic structure combined with a fluorinated quinoline moiety. This combination imparts unique chemical properties and potential biological activities that are not observed in simpler quinoline derivatives.
Properties
IUPAC Name |
6-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-2-3-14-10-17(22)5-6-19(14)24(13)28(26,27)18-11-15-4-7-20(25)23-9-8-16(12-18)21(15)23/h5-6,10-13H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVIHWKHXOWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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